molecular formula C10H15ClO B8418704 (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride CAS No. 53955-46-7

(1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride

Cat. No. B8418704
CAS RN: 53955-46-7
M. Wt: 186.68 g/mol
InChI Key: VNTCVNLNEOVBEE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (30.0 g) and toluene (70 g). Thereafter, boron trichloride (0.94 g) was added thereto at 0° C. with stirring under a nitrogen atmosphere, and the reaction was carried out for 10 minutes. After removal of the catalyst, the toluene was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (27.0 g) having a boiling point of 72°-78° C./2 mmHg. The proportion of the optical isomers in this product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.7%; (+)-cis, 3.3%; (-)-cis, 3.2%.
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
DISTILLATION
Type
DISTILLATION
Details
the toluene was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (30.0 g) and toluene (70 g). Thereafter, boron trichloride (0.94 g) was added thereto at 0° C. with stirring under a nitrogen atmosphere, and the reaction was carried out for 10 minutes. After removal of the catalyst, the toluene was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (27.0 g) having a boiling point of 72°-78° C./2 mmHg. The proportion of the optical isomers in this product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.7%; (+)-cis, 3.3%; (-)-cis, 3.2%.
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
DISTILLATION
Type
DISTILLATION
Details
the toluene was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (30.0 g) and toluene (70 g). Thereafter, boron trichloride (0.94 g) was added thereto at 0° C. with stirring under a nitrogen atmosphere, and the reaction was carried out for 10 minutes. After removal of the catalyst, the toluene was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (27.0 g) having a boiling point of 72°-78° C./2 mmHg. The proportion of the optical isomers in this product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.7%; (+)-cis, 3.3%; (-)-cis, 3.2%.
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
DISTILLATION
Type
DISTILLATION
Details
the toluene was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (30.0 g) and toluene (70 g). Thereafter, boron trichloride (0.94 g) was added thereto at 0° C. with stirring under a nitrogen atmosphere, and the reaction was carried out for 10 minutes. After removal of the catalyst, the toluene was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (27.0 g) having a boiling point of 72°-78° C./2 mmHg. The proportion of the optical isomers in this product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.7%; (+)-cis, 3.3%; (-)-cis, 3.2%.
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
DISTILLATION
Type
DISTILLATION
Details
the toluene was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182906

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (30.0 g) and toluene (70 g). Thereafter, boron trichloride (0.94 g) was added thereto at 0° C. with stirring under a nitrogen atmosphere, and the reaction was carried out for 10 minutes. After removal of the catalyst, the toluene was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (27.0 g) having a boiling point of 72°-78° C./2 mmHg. The proportion of the optical isomers in this product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.7%; (+)-cis, 3.3%; (-)-cis, 3.2%.
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C@@H:4]([CH:5]=[C:6]([CH3:8])[CH3:7])[C@@H:3]1[C:9]([Cl:11])=[O:10]>B(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH:4]([CH:5]=[C:6]([CH3:7])[CH3:8])[CH:3]1[C:9]([Cl:11])=[O:10]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1([C@H]([C@@H]1C=C(C)C)C(=O)Cl)C
Name
Quantity
70 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.94 g
Type
catalyst
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
DISTILLATION
Type
DISTILLATION
Details
the toluene was recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(C1C=C(C)C)C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.